Nadolol EP Impurity G

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nadolol EP Impurity G is extensively used in scientific research, particularly in:

Pharmaceutical Chemistry: As a reference standard for the analysis and quality control of Nadolol.

Biological Studies: To study the pharmacokinetics and metabolism of Nadolol and its related compounds.

Medicinal Chemistry: In the development and testing of new beta-adrenergic antagonists.

Industrial Applications: In the manufacturing and quality assurance of Nadolol formulations.

Mecanismo De Acción

Target of Action

Nadolol EP Impurity G, a derivative of the drug Nadolol , primarily targets beta-adrenergic receptors . These receptors are predominantly located in the heart and smooth muscle cells of the vasculature .

Mode of Action

This compound competes with adrenaline and other stress hormones for binding to beta receptors . By doing so, it inhibits the effects of these hormones, leading to a decrease in heart rate and blood pressure . Specifically, the antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .

Biochemical Pathways

The antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance . This increase in resistance may contribute to the decrease in insulin sensitivity associated with nadolol use . Additionally, the antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine .

Pharmacokinetics

Nadolol, the parent drug, is known to have a long half-life and is usually taken once daily . It is also known that Nadolol undergoes enterohepatic circulation .

Result of Action

The result of this compound’s action is a reduction in heart rate and blood pressure . This makes it effective in managing cardiovascular conditions such as hypertension and angina .

Action Environment

It is known that the bioavailability of nadolol, the parent drug, can be greatly reduced by the co-administration of green tea . This suggests that dietary factors can influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Nadolol EP Impurity G are not well-studied. As a derivative of Nadolol, it may interact with similar enzymes, proteins, and other biomolecules. Nadolol is known to be a non-selective beta-adrenergic receptor antagonist , suggesting that this compound may also interact with these receptors.

Metabolic Pathways

Nadolol does not undergo hepatic metabolism and is eliminated through kidneys in a non-metabolized form . It is possible that this compound follows a similar metabolic pathway.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nadolol EP Impurity G involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with (2RS)-1-chloro-3-[(1,1-dimethylethyl)amino]propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-pressure liquid chromatography, to ensure the compound’s purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Nadolol EP Impurity G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Nadolol EP Impurity A: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.

Nadolol EP Impurity B: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.

Nadolol EP Impurity C: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.

Uniqueness: Nadolol EP Impurity G is unique due to its specific structural configuration and its role as a reference standard in the quality control of Nadolol. Its distinct chemical properties and reactivity make it valuable in various analytical and research applications .

Actividad Biológica

Nadolol EP Impurity G, also known as Dideoxy nadolol, is a chemical compound associated with the beta-blocker nadolol. While it is primarily recognized as an impurity in pharmaceutical formulations, understanding its biological activity is crucial for ensuring the safety and efficacy of nadolol products.

- Chemical Name : Dideoxy nadolol

- CAS Number : 33841-03-1

- Molecular Formula : CHNO

- Molecular Weight : 277.4 g/mol

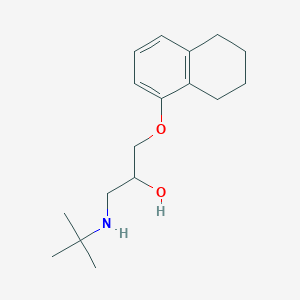

- Structure :

- SMILES: OC(CNC(C)(C)C)COC1=CC=CC2=C1CCCC2

Overview of Biological Activity

This compound is not a therapeutic agent and does not exhibit the beta-blocking activity characteristic of its parent compound, nadolol. Its biological activity has been investigated primarily in relation to its impact on the pharmacokinetics and analytical measurements of nadolol rather than any direct pharmacological effects.

Key Findings from Research

- Interference in Analytical Methods :

-

Formation During Synthesis :

- The formation of this compound occurs during the synthesis of nadolol, typically through condensation reactions involving various starting materials. However, specific details about these reactions are often proprietary and not publicly available.

-

Absence of Beta-Blocking Activity :

- Unlike nadolol, which is a non-selective beta-blocker used for treating hypertension and other cardiovascular conditions, this compound does not possess similar pharmacological properties. Its mechanism of action remains largely irrelevant in clinical contexts.

Data Table: Comparison of Nadolol and Its Impurity

| Property | Nadolol | This compound |

|---|---|---|

| CAS Number | 42200-33-9 | 33841-03-1 |

| Molecular Formula | CHNO | CHNO |

| Molecular Weight | 309.4 g/mol | 277.4 g/mol |

| Beta-Blocking Activity | Yes | No |

| Role in Pharmacokinetics | Active therapeutic agent | Impurity affecting measurement |

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33841-03-1 | |

| Record name | Dideoxy nadolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEOXY NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.